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Compound of Interest

Compound Name: 3-lodo-7-methoxy-1H-indazole

Cat. No.: B1593160

An In-depth Technical Guide to 3-lodo-7-methoxy-1H-indazole: Properties, Stability, and
Synthetic Utility

Foreword for the Advanced Researcher

The indazole nucleus stands as a privileged scaffold in modern medicinal chemistry, forming
the core of numerous clinically significant therapeutic agents.[1][2] Its unique bioisosteric
relationship with indole, combined with its capacity for forming critical hydrogen bond
interactions within enzyme active sites, has cemented its role in drug discovery, particularly in
the realm of kinase inhibitors.[3] This guide focuses on a strategically functionalized derivative,
3-lodo-7-methoxy-1H-indazole (CAS No. 351210-07-6). The deliberate incorporation of an
iodine atom at the 3-position and a methoxy group at the 7-position transforms the foundational
indazole core into a highly versatile and reactive building block. This document serves as a
technical resource for researchers, providing a consolidated overview of its chemical
properties, stability considerations, and its vast potential as a synthetic intermediate in the
development of complex molecular architectures.

Core Molecular Profile and Physicochemical
Properties

3-lodo-7-methoxy-1H-indazole is a solid at room temperature, and while extensive physical
property data is not widely published, its characteristics can be inferred from related structures
and supplier information.
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Property Data/Value Source/Comment
CAS Number 351210-07-6 [4][5][6]
Molecular Formula CsH7IN20 Calculated
Molecular Weight 274.06 g/mol Calculated
Expected to be a solid (e.g., Inferred from related indazole
Appearance
powder) compounds.[7]
Expected to be soluble in Inferred from general solubility
Solubility organic solvents like DMSO, of similar heterocyclic
DMF, and alcohols. compounds.[8]
Predicted. Based on data for
Boiling Point 389.9+£22.0 °C at 760 mmHg the closely related 3-lodo-7-
methyl-1H-indazole.[9]
Predicted. Based on data for
Density 2.0£0.1 g/cm3 the closely related 3-lodo-7-
methyl-1H-indazole.[9]
Predicted. Based on data for
pKa 11.99+0.40 the closely related 3-lodo-7-

methyl-1H-indazole.[9]

Spectroscopic Characterization: A Guide to
Structural Verification

Accurate structural confirmation is critical. The following outlines the expected spectroscopic

signatures for 3-lodo-7-methoxy-1H-indazole and provides a standard protocol for data

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e H NMR: The proton NMR spectrum is a primary tool for confirming the substitution pattern.

Key expected signals include the N-H proton (typically a broad singlet), distinct aromatic

protons on the benzene ring, and a singlet for the methoxy group protons. A publicly

available *H NMR spectrum confirms the general structure.[10]
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e 13C NMR: The carbon spectrum will show characteristic shifts for the aromatic carbons, with
the carbon bearing the iodine atom (C3) being significantly influenced. The methoxy carbon
will appear as a distinct signal in the aliphatic region.

Standard Protocol for NMR Data Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of the solid 3-lodo-7-methoxy-1H-
indazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des or CDCI3) in
a clean, dry NMR tube.[11]

o Data Acquisition: Record *H and 13C NMR spectra on a spectrometer operating at a
frequency of 400 MHz or higher. Chemical shifts should be reported in parts per million
(ppm) relative to tetramethylsilane (TMS) as an internal standard.[11]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution
mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of
CsH7IN20. The isotopic pattern will be characteristic of an iodine-containing compound.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected
absorption bands include:

N-H Stretch: A moderate to sharp band in the region of 3100-3300 cm~1.

C-H Aromatic Stretch: Bands typically appearing just above 3000 cm~1,

C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm™1 region.

C-O Stretch (Methoxy): A strong band in the 1000-1300 cm~1 region.

Chemical Stability and Recommended Storage

The stability of 3-lodo-7-methoxy-1H-indazole is crucial for maintaining its integrity as a
research chemical and synthetic building block.
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o General Stability: Like many iodo-substituted heterocyclic compounds, it may exhibit
sensitivity to light and air over prolonged periods. The carbon-iodine bond can be susceptible
to cleavage under certain conditions.

o Storage Conditions: To ensure long-term stability, the compound should be stored under an
inert atmosphere (e.g., argon or nitrogen).[9] It should be kept in a tightly sealed container in
a cool, dry, and well-ventilated place, protected from light.[7][12][13] Some suppliers utilize
cold-chain transportation, suggesting that refrigerated storage is optimal.[4]

e Incompatibilities: Avoid contact with strong oxidizing agents.[7]

Logical Framework for Stability
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Elevated Temperature
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Environmental Factors

Optimal Storage Protocol

Potential Degradation Pathways
(e.g., De-iodination, Oxidation)

Click to download full resolution via product page
Caption: Key factors influencing the stability and optimal storage of the compound.

Synthesis and Purification

While a specific, peer-reviewed synthesis for 3-lodo-7-methoxy-1H-indazole is not
prominently documented, a reliable synthetic route can be designed based on established
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methods for indazole halogenation.[14] The most direct approach is the electrophilic iodination
of 7-methoxy-1H-indazole.

Proposed Synthetic Workflow

Aqueous Workup
(e.9., NazS205 wash)

Purification
(Column Chromatography)

7-Methoxy-1H-indazole
(Starting Material)

Electrophilic lodination
I2, KOH in DMF

3-lodo-7-methoxy-1H-indazole
(Final Product)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis and purification of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on common procedures for the C3-iodination of indazoles.[14]

Reaction Setup: To a solution of 7-methoxy-1H-indazole (1.0 eq) in dimethylformamide
(DMF), add powdered potassium hydroxide (KOH) (2.0 eq). Stir the mixture at room
temperature for 30 minutes.

¢ lodination: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of iodine (I2) (1.2
eq) in DMF dropwise over 20 minutes.

o Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

e Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract
with ethyl acetate. Wash the combined organic layers with a saturated aqueous solution of
sodium thiosulfate (Na2S203) to remove excess iodine, followed by brine.

» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na=S0a),
filter, and concentrate under reduced pressure.

« Purification: Purify the crude residue by flash column chromatography on silica gel, eluting
with a gradient of ethyl acetate in hexanes to yield the pure 3-lodo-7-methoxy-1H-indazole.
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Causality and Rationale:

o Base (KOH): The base is crucial for deprotonating the indazole at the N1 position, forming
the indazolide anion. This significantly increases the electron density of the heterocyclic ring,
activating it towards electrophilic substitution.

e Solvent (DMF): A polar aprotic solvent like DMF is used to dissolve the starting materials and
the anionic intermediate.

» Regioselectivity: The C3 position of the N1-deprotonated indazole is the most nucleophilic,
directing the electrophilic iodine to this site for substitution.[15]

Chemical Reactivity and Synthetic Utility

The true value of 3-lodo-7-methoxy-1H-indazole lies in its engineered reactivity, making it a
powerful intermediate for building molecular complexity.

¢ The 3-lodo Group: The carbon-iodine bond is a premier synthetic handle for a multitude of
palladium-catalyzed cross-coupling reactions.[3] This allows for the facile introduction of
diverse functionalities, which is essential for structure-activity relationship (SAR) studies in
drug discovery. Key transformations include:

[¢]

Suzuki Coupling: Introduction of aryl or heteroaryl groups.

o

Sonogashira Coupling: Introduction of alkynyl groups.

o

Heck Coupling: Introduction of vinyl groups.

[¢]

Buchwald-Hartwig Amination: Introduction of amine functionalities.

e The 7-Methoxy Group: As an electron-donating group, the methoxy substituent modulates
the electronic properties of the entire indazole system.[16] This can influence the reactivity of
the scaffold and provides a potential site for metabolic interactions in a biological context.

Versatility in Cross-Coupling Reactions
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Caption: Key cross-coupling reactions enabled by the 3-iodo substituent.

Applications in Drug Discovery and Medicinal
Chemistry

The indazole scaffold is present in several FDA-approved drugs, validating its utility in targeting
a range of diseases.[1]

Drug Name Therapeutic Application

Pazopanib Tyrosine Kinase Inhibitor (Anti-cancer)
Axitinib Tyrosine Kinase Inhibitor (Anti-cancer)
Niraparib PARP Inhibitor (Anti-cancer)
Granisetron 5-HT3 Receptor Antagonist (Anti-emetic)
Benzydamine Non-steroidal Anti-inflammatory Drug

Source:[1][3]
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3-lodo-7-methoxy-1H-indazole serves as an ideal starting point for building libraries of novel
compounds for screening. The ability to easily modify the C3 position allows medicinal
chemists to systematically probe the binding pocket of a biological target, optimizing for
potency, selectivity, and pharmacokinetic properties.[3]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-lodo-7-methoxy-1H-indazole is not universally
available, precautions should be based on data for structurally related indazole compounds.

e General Precautions: Handle in accordance with good industrial hygiene and safety
practices.[13] Avoid contact with skin, eyes, and clothing.[7][17]

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
eye/face protection.[12][17]

e Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[12]

o First Aid Measures:

o

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

o

Skin Contact: Wash off immediately with plenty of soap and water.[12][13]

[¢]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek medical attention if irritation persists.
[12]

o

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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